Periplogenina

Descripción general

Descripción

La periplogenina es un compuesto natural que se encuentra en las raíces de ciertas plantas, como la Periploca sepium. Es un tipo de glucósido cardíaco, que son compuestos conocidos por su capacidad de afectar la función cardíaca. La this compound se ha estudiado por sus posibles efectos terapéuticos, particularmente en el tratamiento del cáncer y las enfermedades inflamatorias .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Periplogenin exhibits promising anti-cancer effects across various cancer types. The following table summarizes key findings from recent studies:

Case Study: Prostate Cancer

In a study focusing on DU145 prostate cancer cells, periplogenin was shown to inhibit cell growth by directly interacting with the ATP1A1 protein. This interaction was confirmed through genetic screening and subsequent validation using CRISPR/Cas9 techniques, highlighting the compound's potential as a targeted therapy for prostate cancer .

Anti-Inflammatory Effects

Periplogenin also demonstrates significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

Case Study: Osteolysis

Research indicates that periplogenin can prevent osteolysis induced by lipopolysaccharides (LPS) by inhibiting the expression of inflammatory cytokines and osteoclast differentiation. This suggests its utility in managing conditions characterized by excessive bone resorption .

Mechanistic Insights

The mechanisms through which periplogenin exerts its effects are multifaceted:

- Apoptosis Induction : Periplogenin triggers apoptosis in cancer cells via ROS production and modulation of ER stress pathways, including BIP/eIF2α/CHOP signaling .

- Targeting Key Proteins : By inhibiting critical signaling pathways such as STAT3 and modulating ATP1A1 interactions, periplogenin disrupts cancer cell proliferation and survival mechanisms .

- Inflammatory Pathway Modulation : The compound's ability to inhibit RANKL signaling pathways underscores its role in controlling inflammation and bone resorption processes .

Mecanismo De Acción

La periplogenina ejerce sus efectos a través de varios mecanismos moleculares:

Inhibición de STAT3: La this compound inhibe la fosforilación de STAT3, una proteína involucrada en el crecimiento y la supervivencia celular.

Supresión de las vías NF-κB y MAPK: La this compound reduce la actividad de las vías de señalización NF-κB y MAPK, que están involucradas en la inflamación y la osteoclastogénesis.

Orientación de múltiples vías: La this compound también afecta otros objetivos moleculares y vías, incluida la vía de señalización MAPK y la vía de señalización PI3K/AKT, contribuyendo a sus efectos anticancerígenos y antiinflamatorios

Análisis Bioquímico

Biochemical Properties

Periplogenin interacts with several biomolecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes . Periplogenin binds directly and specifically to STAT3, leading to significant suppression of subsequent dimerization, nuclear import, and transcription activities .

Cellular Effects

Periplogenin has been shown to have significant effects on various types of cells. For instance, it suppresses the growth of esophageal squamous cell carcinoma (ESCC) cells by inhibiting the phosphorylation of STAT3 . It also inhibits the proliferation and migration of Hep3B cells, a type of liver cancer cell, and promotes cell apoptosis .

Molecular Mechanism

Periplogenin exerts its effects at the molecular level through several mechanisms. It strongly inhibits the phosphorylation of STAT3 at Tyr705, which leads to the suppression of subsequent dimerization, nuclear import, and transcription activities . This indicates that STAT3 is a target of periplogenin .

Temporal Effects in Laboratory Settings

In laboratory settings, periplogenin exhibits efficacious therapeutic effects in ESCC patient-derived xenograft models and dramatically impairs the phosphorylation of STAT3 and expression levels of STAT3-mediated downstream genes .

Metabolic Pathways

Periplogenin is involved in several metabolic pathways. In rat liver microsomes, two main metabolites of periplogenin, namely 14-hydroxy-3-oxo-14β-carda-4, 20 (22)-dienolide and 5, 14-dihydroxy-3-oxo-5β, 14β-card-20 (22)-enolide, have been identified .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La periplogenina puede sintetizarse a través de diversas reacciones químicas. Un método implica la extracción del compuesto de las raíces de Periploca sepium utilizando metanol. El extracto se purifica luego a través de una serie de técnicas cromatográficas para aislar la this compound .

Métodos de producción industrial

La producción industrial de this compound típicamente involucra la extracción a gran escala del compuesto de fuentes vegetales. Este proceso incluye el uso de solventes como metanol o etanol para extraer el compuesto, seguido de pasos de purificación para obtener un producto de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La periplogenina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la this compound en diferentes formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción típicamente involucran temperaturas y niveles de pH controlados para asegurar las transformaciones químicas deseadas .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de reducción producen formas reducidas de this compound .

Comparación Con Compuestos Similares

La periplogenina es similar a otros glucósidos cardíacos, como la periplocina y la periplocimarina. Tiene propiedades únicas que la distinguen de estos compuestos:

Actividad Biológica

Periplogenin (PPG) is a natural compound derived from the plant Cortex periplocae, recognized for its diverse biological activities, particularly in oncology and inflammation. This article delves into the mechanisms underlying its biological effects, supported by recent research findings, data tables, and case studies.

Periplogenin is classified as a cardenolide, which is a type of steroid compound known for its ability to interact with various biological targets. Its molecular structure allows it to exert significant effects on cellular processes, particularly in cancer and inflammatory pathways.

Key Mechanisms Identified

- Anti-tumor Activity : PPG has demonstrated potent anti-tumor effects across several human cancer cell lines. Research indicates that it inhibits cell proliferation and induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of critical signaling pathways such as STAT3 and NF-κB.

- Inflammatory Response Modulation : PPG has been shown to inhibit the differentiation of osteoclasts, which are cells responsible for bone resorption in inflammatory conditions. It achieves this by downregulating the expression of osteoclast-specific genes and proteins, thereby reducing inflammatory bone loss.

- Target Interaction : A significant finding from genetic screening studies revealed that PPG binds to ATP1A1 (Na+/K+ ATPase subunit), forming hydrogen bonds that are crucial for its cytotoxic effects. Mutations at specific amino acid positions can confer resistance to PPG, highlighting its targeted action in cancer therapy.

In Vitro Studies

A series of experiments were conducted to assess the cytotoxicity of PPG in various cancer cell lines:

| Cell Line | IC50 (µM) | IC90 (µM) |

|---|---|---|

| DU145 (Prostate) | 2.897 | <5 |

| DLD-1 (Colorectal) | 8.712 | 10 |

| U-87MG (Glioblastoma) | 3.008 | 6 |

| MCF-7 (Breast) | 20.025 | >20 |

These results indicate that DU145 cells exhibit the highest sensitivity to PPG, making them a suitable model for further investigations into its therapeutic potential .

In Vivo Studies

In vivo studies using xenograft models have confirmed that PPG significantly suppresses tumor growth in DU145 xenografts, reinforcing its potential as an anti-cancer agent. The presence of mutations in ATP1A1 was associated with resistance to PPG treatment, underscoring the importance of this target in therapeutic efficacy .

Case Studies

- Prostate Cancer : A study demonstrated that PPG effectively reduces tumor size and inhibits proliferation in prostate cancer models, suggesting its application in treating advanced prostate cancer .

- Osteoclast Inhibition : Research on inflammatory osteolysis showed that PPG could prevent LPS-induced osteoclast formation by inhibiting key signaling pathways involved in osteoclast differentiation, such as NF-κB and MAPK pathways .

Propiedades

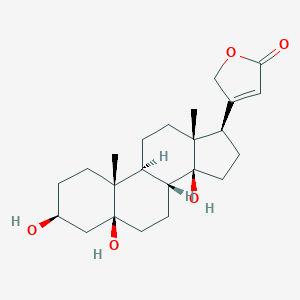

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,20+,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPCKAJTLHDNCS-FBAXFMHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965711 | |

| Record name | 3,5,14-Trihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-39-6 | |

| Record name | Periplogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periplogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,14-Trihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERIPLOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6808P7IY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.